molecular formula C20H22F2N4O2S B12420538 Cdc7-IN-11

Cdc7-IN-11

Cat. No.: B12420538
M. Wt: 420.5 g/mol
InChI Key: YYQNXPWZKRBWGL-FYNZKYSFSA-N
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Description

Cdc7-IN-11 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase, which plays a crucial role in the initiation of DNA replication. CDC7 kinase is a serine/threonine protein kinase that phosphorylates the minichromosome maintenance complex (MCM2-7), a necessary step for DNA replication initiation. Due to its high expression in various tumors, CDC7 has emerged as an attractive target for cancer treatment .

Preparation Methods

The synthesis of Cdc7-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Formation of intermediates: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.

    Final coupling: The final step involves coupling the intermediates under specific conditions to form this compound.

Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Cdc7-IN-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cdc7-IN-11 has a wide range of scientific research applications, including:

Mechanism of Action

Cdc7-IN-11 exerts its effects by selectively inhibiting the activity of CDC7 kinase. The inhibition of CDC7 kinase disrupts the phosphorylation of the MCM2-7 complex, leading to delayed DNA replication and mitotic abnormalities. This results in the accumulation of polyploid cells and ultimately induces apoptosis in cancer cells. The compound shows minimal effects on non-transformed cells, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C20H22F2N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

(10S)-6,6-difluoro-10-[(3R)-2-oxabicyclo[2.2.2]octan-3-yl]-3-(1H-pyrazol-4-yl)-2-thia-8,11-diazatricyclo[6.4.1.04,13]trideca-1(13),3-dien-12-one

InChI

InChI=1S/C20H22F2N4O2S/c21-20(22)5-13-15-18(29-17(13)11-6-23-24-7-11)19(27)25-14(8-26(15)9-20)16-10-1-3-12(28-16)4-2-10/h6-7,10,12,14,16H,1-5,8-9H2,(H,23,24)(H,25,27)/t10?,12?,14-,16+/m0/s1

InChI Key

YYQNXPWZKRBWGL-FYNZKYSFSA-N

Isomeric SMILES

C1CC2CCC1[C@@H](O2)[C@@H]3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F

Canonical SMILES

C1CC2CCC1C(O2)C3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F

Origin of Product

United States

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